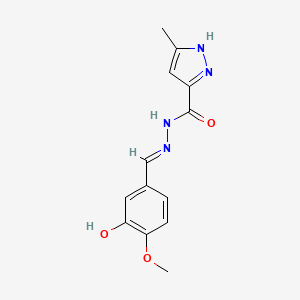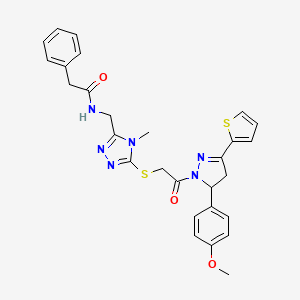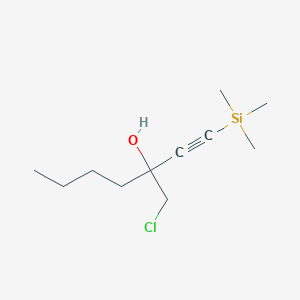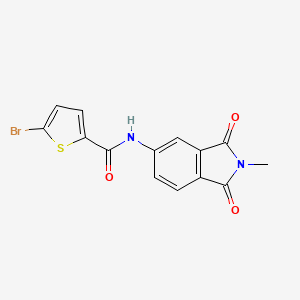![molecular formula C13H21N3O2S B2482480 2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine CAS No. 1797643-58-3](/img/structure/B2482480.png)
2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylsulfamoylamino group attached to a pyrrolidine ring, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a dimethylsulfamoylamino reagent. One common method is the nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the sulfonamide group, leading to the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as proline and pyrrolidine itself.
Uniqueness
2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine is unique due to the combination of its sulfonamide and pyrrolidine structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
IUPAC Name |
2-[(dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15(2)19(17,18)14-11-13-9-6-10-16(13)12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYROWGGDOMNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2482397.png)
![N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2482400.png)
![7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482401.png)

![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)

![2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide](/img/structure/B2482407.png)
![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)



![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)
![N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID](/img/structure/B2482416.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2482420.png)
